molecular formula C8H5BF3NO2 B8265228 [4-Cyano-2-(trifluoromethyl)phenyl]boronic acid

[4-Cyano-2-(trifluoromethyl)phenyl]boronic acid

Cat. No. B8265228
M. Wt: 214.94 g/mol
InChI Key: MIRUZDNMUCEQPN-UHFFFAOYSA-N
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Description

“[4-Cyano-2-(trifluoromethyl)phenyl]boronic acid” is a chemical compound with the empirical formula C8H5BF3NO2 . It is typically available in solid form .


Synthesis Analysis

This compound can be used in Suzuki-Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OB(C1=CC=C(C(F)(F)F)C=C1C#N)O . Its InChI key is DELAZGQTKSRLPA-UHFFFAOYSA-N .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions . It can also be used in palladium-catalyzed direct arylation reactions .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 214.94 .

properties

IUPAC Name

[4-cyano-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-3-5(4-13)1-2-7(6)9(14)15/h1-3,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRUZDNMUCEQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C#N)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BF3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.94 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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